![molecular formula C22H22N2S B2459950 N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane CAS No. 666175-40-2](/img/no-structure.png)

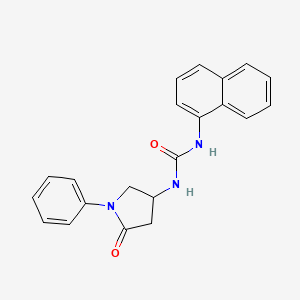

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

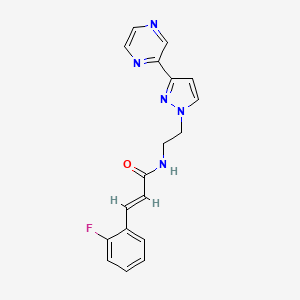

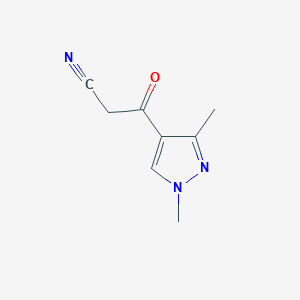

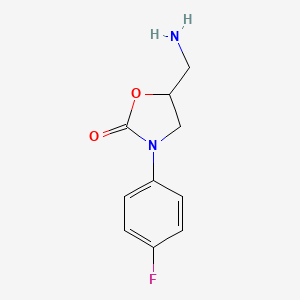

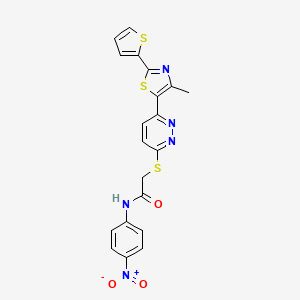

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane (NMMN) is a novel synthetic compound with potential applications in a variety of scientific fields. NMMN is a heterocyclic compound, containing both nitrogen and sulfur atoms, that has been studied for its ability to act as both an agonist and antagonist of certain receptors. NMMN has been found to be a non-selective agonist of serotonin, dopamine, and norepinephrine receptors, as well as an antagonist of the muscarinic receptor, making it a promising compound for further research.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis: Nitroenediamines (EDAMs) and N-Methyl-1-(Methylthio)-2-Nitroethenamine (NMSN) Derivatives

- Recent Reactions : Recent studies have explored nitroenediamine reactions, both catalyst-assisted and catalyst-free, from 2012 onward .

- Example Reaction : A catalyst-free three-component reaction involving naphthalene-2-ol, aromatic aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine led to N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives .

N-Monomethylation of Primary Amines

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane involves the reaction of 2-naphthylamine with 2-naphthalenecarboxaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with methylamine to form the N-methylated product, which is subsequently treated with sulfur to form the sulfane derivative.", "Starting Materials": [ "2-naphthylamine", "2-naphthalenecarboxaldehyde", "sodium borohydride", "methylamine", "sulfur" ], "Reaction": [ "Step 1: Reaction of 2-naphthylamine with 2-naphthalenecarboxaldehyde in the presence of a suitable solvent and acid catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in the presence of a suitable solvent to yield the corresponding amine.", "Step 3: Reaction of the amine with excess methylamine in the presence of a suitable solvent to form the N-methylated product.", "Step 4: Treatment of the N-methylated product with sulfur in the presence of a suitable solvent to form the sulfane derivative." ] } | |

Número CAS |

666175-40-2 |

Nombre del producto |

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane |

Fórmula molecular |

C22H22N2S |

Peso molecular |

346.49 |

Nombre IUPAC |

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane |

InChI |

InChI=1S/C22H20N2.H2S/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2;/h3-14,23-24H,1-2H3;1H2 |

Clave InChI |

CNCIWRICFWMWMC-UHFFFAOYSA-N |

SMILES |

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC.S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2459869.png)

![2,5-dichloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2459872.png)

![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)

![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)

![3-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2459880.png)